molecular formula C16H13N3O3 B14318320 2-(2-Nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one CAS No. 106263-24-5

2-(2-Nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B14318320
CAS No.: 106263-24-5
M. Wt: 295.29 g/mol
InChI Key: LQTJYUNJTOCRIP-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a phenyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization in the presence of an acid catalyst to yield the desired pyridazinone.

Reaction Conditions:

    Reagents: 2-nitrobenzaldehyde, phenylhydrazine

    Catalyst: Acid catalyst (e.g., hydrochloric acid)

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst

    Substitution: Electrophiles such as halogens, nitrating agents

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide

Major Products Formed

    Reduction: 2-(2-Aminophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one

    Substitution: Various substituted derivatives depending on the electrophile used

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds

Scientific Research Applications

2-(2-Nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its heterocyclic structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenylhydrazine: A precursor in the synthesis of pyridazinones.

    2-Nitrophenylmethanol: Shares the nitrophenyl group but differs in the core structure.

    2-Nitrophenylacetate: Another compound with a nitrophenyl group but different functional groups.

Properties

106263-24-5

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-(2-nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C16H13N3O3/c20-16-11-10-13(12-6-2-1-3-7-12)17-18(16)14-8-4-5-9-15(14)19(21)22/h1-9H,10-11H2

InChI Key

LQTJYUNJTOCRIP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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